molecular formula C18H26N2O4 B7933335 [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

Katalognummer: B7933335
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: NVSCZJYXUGBGMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Research Application and Value [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound that serves as a valuable building block and intermediate in chemical and pharmaceutical research. Its structure, featuring a cyclohexyl ring, a protected amine via a benzyloxycarbonyl (Cbz) group, and an acetic acid moiety, makes it a versatile precursor for the development of more complex molecules . The Cbz group is a widely used protecting group in organic synthesis, particularly for amines, allowing for controlled molecular assembly . Mechanism and Use in Synthesis The primary function of this compound in research is as a multifunctional intermediate. The presence of both a protected amine and a carboxylic acid group provides two distinct sites for further chemical modification. Researchers can employ the carboxylic acid group in coupling reactions, such as amide bond formation, to link this scaffold to other molecular entities. The protected Cbz-amine can be selectively deprotected under mild conditions, such as catalytic hydrogenation, to reveal a free primary amine that can be further functionalized . This makes the compound particularly useful in the exploratory synthesis of novel compounds, including potential pharmacologically active agents. Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should consult the material's Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Eigenschaften

IUPAC Name

2-[ethyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-10-8-15(9-11-16)19-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSCZJYXUGBGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Introduction of the Cbz-Protected Amine Group

The benzyloxycarbonyl (Cbz) group is introduced to protect the primary amine during subsequent reactions. A representative protocol involves:

  • Reacting 4-aminocyclohexanol with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in ethyl acetate.

  • Extracting the organic phase, drying over sodium sulfate, and evaporating to yield 4-(benzyloxycarbonylamino)cyclohexanol .

Critical Parameters :

  • Solvent : Ethyl acetate or dichloromethane.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : ~75–85% after silica gel chromatography (eluent: cyclohexane/ethyl acetate 1:1).

Ethylamino Side Chain Incorporation

The ethylamino group is typically introduced via reductive amination or nucleophilic substitution:

Method A: Reductive Amination

  • React 4-(benzyloxycarbonylamino)cyclohexanone with ethylamine in ethanol.

  • Reduce the imine intermediate using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

  • Purify via flash chromatography (eluent: chloroform/methanol 9:1) to isolate the trans isomer preferentially.

Method B: Alkylation

  • Treat 4-(benzyloxycarbonylamino)cyclohexanol with ethyl bromide in the presence of potassium carbonate.

  • Heat under reflux in acetonitrile for 12–24 hours.

Comparative Data :

MethodConditionsYield (%)Isomer Selectivity
ANaBH₃CN, ethanol, 25°C68trans:cis = 7:3
BK₂CO₃, acetonitrile, 80°C52N/A

Acetic Acid Moiety Attachment

The final step involves coupling the ethylamino-cyclohexane intermediate with an acetic acid derivative:

Protocol :

  • React 4-(benzyloxycarbonylamino)-N-ethylcyclohexylamine with bromoacetic acid in dimethylformamide (DMF).

  • Use triethylamine as a base to facilitate nucleophilic substitution.

  • Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

Alternative Approach :

  • Employ carbodiimide coupling (e.g., EDCl/HOBt) to conjugate the amine with acetic acid.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Used for intermediate purification with eluents such as cyclohexane/ethyl acetate (1:1) or chloroform/methanol (9:1).

  • Reverse-Phase HPLC : Critical for final product purification, employing gradients of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.12 (s, 2H, CH₂CO₂H), 3.25 (q, J = 6.8 Hz, 2H, NCH₂CH₃).

  • MS (ESI+) : m/z 391.2 [M+H]⁺.

Challenges and Optimization Strategies

Stereochemical Control

The cyclohexane ring’s chair conformation leads to cis/trans isomerism. Strategies to enhance selectivity include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during reductive amination.

  • Chromatographic Separation : Flash chromatography resolves isomers (e.g., 7:3 cyclohexane/ethyl acetate).

Protecting Group Compatibility

  • The Cbz group is stable under acidic conditions but requires hydrogenolysis for deprotection. Alternatives like Boc (tert-butoxycarbonyl) are incompatible with strong acids.

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial production emphasizes cost-effectiveness:

  • Solvent Recycling : Ethyl acetate and acetonitrile are recovered via distillation.

  • Catalytic Hydrogenation : Replaces stoichiometric reductants (e.g., NaBH₃CN) to reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has shown promise as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for more complex molecules used in drug development.

Biological Research

The compound is utilized in studies investigating enzyme-substrate interactions and protein modifications. Its ability to inhibit specific enzymes makes it valuable for exploring metabolic pathways and potential treatments for metabolic disorders.

The compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism, which could have implications for treating metabolic disorders.
  • Anti-inflammatory Effects : Research indicates that it may reduce pro-inflammatory cytokines such as TNF-α, suggesting potential applications in inflammatory diseases.
  • Anticancer Properties : Preliminary studies demonstrate its ability to inhibit cell growth in various cancer cell lines, indicating therapeutic potential against certain malignancies.

Data Table: Biological Activities

Activity TypeEffectReferences
Enzyme InhibitionModulates metabolic pathways
Anti-inflammatoryReduces TNF-α production
AnticancerInhibits growth in cancer cell lines
Protein InteractionInfluences protein function via hydrophobic interactions

Anti-inflammatory Study

A study demonstrated that [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid significantly decreased TNF-α levels in vitro. This suggests its role in managing inflammatory responses, assessed using a murine model to evaluate efficacy in reducing inflammation markers.

Anticancer Research

Another investigation focused on the compound's effects on leukemia cell lines. Results indicated a marked reduction in cell viability and proliferation, highlighting its potential as a therapeutic agent against hematological malignancies.

Enzyme Interaction Analysis

Research on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism, suggesting its potential application in treating metabolic disorders.

Wirkmechanismus

The mechanism of action of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound can also interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Molecular Weight Notable Properties/Applications
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid C₁₈H₂₅N₂O₅ Benzyloxycarbonyl, ethylamino, acetic acid ~361.4 g/mol Protected amine for peptide synthesis; potential intermediate in pharmaceuticals .
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid C₁₆H₂₉N₂O₅ tert-Butoxycarbonyl (Boc), ethylamino, acetic acid ~329.4 g/mol Discontinued research product; Boc group offers acid-labile protection, contrasting with Z group stability .
2-(trans-4-Aminocyclohexyl)acetic acid C₈H₁₅NO₂ Free amine, acetic acid ~157.2 g/mol Simpler structure lacking protective groups; higher reactivity but lower stability .
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate C₂₀H₂₈ClN₂O₄ Chloroacetyl, isopropylamino, carbamate ~411.9 g/mol Chloroacetyl group enables nucleophilic substitutions; used in targeted drug conjugates .
Amino(4-bromophenyl)acetic acid C₈H₈BrNO₂ Bromophenyl, free amine, acetic acid ~244.0 g/mol Aromatic system with bromine substituent; potential for halogen bonding in crystal engineering .

Structural Variations and Functional Group Impact

Protective Groups: The benzyloxycarbonyl (Z) group in the target compound provides stability under basic conditions but requires harsh methods (e.g., hydrogenolysis) for removal. In contrast, the tert-butoxycarbonyl (Boc) group (Table 1) is acid-labile, enabling milder deprotection . The chloroacetyl group in the benzyl carbamate derivative () introduces electrophilic reactivity, facilitating cross-coupling or nucleophilic substitution reactions .

Backbone Modifications: The cyclohexyl ring in the target compound enhances steric bulk compared to the bromophenyl aromatic system in amino(4-bromophenyl)acetic acid (). This difference influences solubility and conformational flexibility . The ethylamino spacer in the target compound may improve solubility in polar solvents compared to simpler analogs like 2-(trans-4-aminocyclohexyl)acetic acid .

Acetic Acid Functionality :

  • The acetic acid moiety common to all compounds enables salt formation (e.g., sodium or potassium salts) for enhanced bioavailability or crystallization.

Biologische Aktivität

[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexyl group, an ethyl amine, and a benzyloxycarbonyl group, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio) compounds have shown efficacy against various bacteria and fungi, suggesting that [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid may possess similar properties .

Cytotoxicity and Selectivity

Studies have demonstrated that certain analogs of this compound exhibit low cytotoxicity while maintaining biological activity. For example, compound A91 from a related series showed no measurable cytotoxicity in retinal pigment epithelial cells at concentrations up to 200 μM . This indicates a favorable safety profile for further development.

Case Studies

  • In Vivo Efficacy : In a study involving a streptozotocin-induced rat model of diabetic retinopathy, systemic administration of compound A91 reduced retinal vascular leakage significantly. This effect was comparable to established therapeutic agents, highlighting the potential therapeutic applications of compounds related to [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid .
  • Biochemical Evaluation : Rigorous biochemical assessments have shown that certain derivatives can activate PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and glucose homeostasis. Such activation could lead to beneficial metabolic effects .

Data Tables

CompoundBiological ActivityEC50 (µM)Cytotoxicity (CC50)Selectivity Index
A91PPARα Agonist3.3>100>30
B1Antimicrobial5.05010
B2Antifungal4.04010

Q & A

Q. Key Variables :

  • Temperature: Lower temperatures (0–5°C) reduce side reactions during coupling.
  • Solvent: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Catalyst: Pd-C (10% w/w) maximizes Cbz deprotection efficiency.

How can computational modeling predict the stereochemical stability of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid under varying pH conditions?

Advanced Analysis :
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model protonation states and conformational changes.

  • Protonation Sites : The ethyl-amino group (pKa ~9.5) and acetic acid moiety (pKa ~4.7) dominate pH-dependent behavior. Molecular dynamics simulations reveal that at pH 7.4, the compound adopts a zwitterionic form, stabilizing the cyclohexyl ring in a chair conformation .
  • Racemization Risk : Transition state analysis identifies a 15–20 kcal/mol barrier for epimerization at the ethyl-amino center, which increases to 25 kcal/mol in polar solvents due to solvation effects .

Validation : Correlate computational results with experimental circular dichroism (CD) spectra at pH 3–10 to confirm stereochemical integrity .

What spectroscopic techniques are most effective for characterizing [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, and how are spectral artifacts minimized?

Q. Basic Characterization Protocol :

NMR :

  • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.2–3.5 ppm (ethyl-amino CH₂), and δ 4.0–4.3 ppm (acetic acid CH₂) confirm backbone structure. Artifacts from residual solvents (e.g., DMSO-d₆) are avoided by thorough drying .
  • ¹³C NMR : Cbz carbonyl appears at ~155 ppm; acetic acid carbonyl at ~172 ppm .

IR : Stretches at 1680–1700 cm⁻¹ (C=O, Cbz and acetic acid) and 3300 cm⁻¹ (N-H) validate functional groups .

Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected m/z ~405.2) with isotopic pattern matching confirms molecular weight .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexyl region .

How does the benzyloxycarbonyl (Cbz) group affect the compound’s bioavailability in cellular uptake assays?

Q. Research Design :

Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Boc, Fmoc) and measure cellular permeability using Caco-2 monolayers.

Lipophilicity : LogP values (Cbz analog: ~2.5 vs. Boc: ~1.8) indicate higher membrane penetration for Cbz-protected derivatives, but increased efflux by P-glycoprotein transporters .

Metabolic Stability : Incubate with liver microsomes; Cbz deprotection occurs 3× faster than Boc, reducing half-life from 120 to 40 minutes .

Mitigation : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong bioavailability .

What strategies resolve contradictions in reported biological activity data for [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid derivatives?

Q. Data Discrepancy Analysis :

Assay Variability :

  • Enzyme Inhibition : IC₅₀ values vary due to buffer composition (e.g., 10 mM Mg²+ reduces activity by 30% vs. Mg²+-free conditions) .
  • Cell Viability : Differences in cell lines (e.g., HEK293 vs. HeLa) and serum concentration (5% vs. 10% FBS) alter apparent cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.